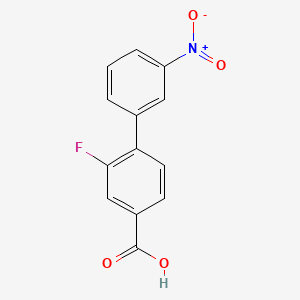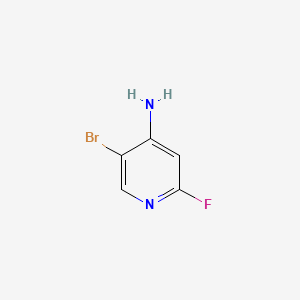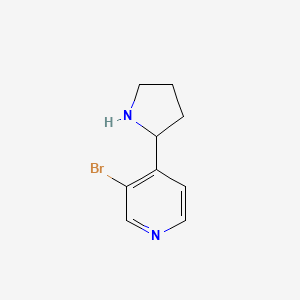
3-フルオロ-4-(3-ニトロフェニル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position on the benzoic acid ring, along with a 3-nitrophenyl substituent. It is commonly used in research and industrial applications due to its unique chemical properties.
科学的研究の応用
3-Fluoro-4-(3-nitrophenyl)benzoic acid has a wide range of applications in scientific research, including:
作用機序
Target of Action
It has been used as a starting reagent in the preparation of novel benzimidazoles , which are known to have antimicrobial, opioid, antipsychotic, and antihistamine activities .
Mode of Action
The compound’s mode of action is largely dependent on its chemical structure. The presence of a nitro group makes the compound highly reactive towards nucleophilic reagents . This reactivity can be leveraged in various chemical reactions, such as the Suzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Its derivatives, such as benzimidazoles, are known to interfere with the function of certain enzymes, such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) .
Result of Action
Its derivatives, such as benzimidazoles, have been reported to potentiate apoptosis by mitochondrial dysfunction in a panel of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(3-nitrophenyl)benzoic acid. For instance, the compound’s reactivity towards nucleophilic reagents is influenced by temperature . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .
生化学分析
Biochemical Properties
Similar compounds have been used as starting reagents in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity , suggesting that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes . For example, 4-Fluoro-3-nitrobenzoic acid has been shown to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to react under mild conditions with a wide range of functionalized phenols to yield biaryl ethers . This suggests that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid typically involves the nitration of 3-fluorobenzoic acid followed by the introduction of the 3-nitrophenyl group. One common method involves the use of Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out at 0°C, and the mixture is stirred on an ice bath for 30 minutes before being quenched with isopropanol .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(3-nitrophenyl)benzoic acid may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the desired scale of production.
化学反応の分析
Types of Reactions
3-Fluoro-4-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Jones Reagent: Used for the oxidation of alcohols to carboxylic acids.
Hydrogen Gas and Catalyst: Used for the reduction of nitro groups to amines.
Major Products Formed
Aminobenzoic Acid Derivatives: Formed by the reduction of the nitro group.
Substituted Benzoic Acids: Formed by nucleophilic aromatic substitution reactions.
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Similar in structure but with the nitro group at the 3-position and the fluorine at the 4-position.
3-Fluoro-5-nitrobenzoic acid: Another isomer with the nitro group at the 5-position.
Uniqueness
3-Fluoro-4-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable for the synthesis of specific organic compounds and for applications in various fields of research and industry.
特性
IUPAC Name |
3-fluoro-4-(3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRINKVDKXDKGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681412 |
Source


|
| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-43-5 |
Source


|
| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)







![4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B568023.png)





